4-(Bromomethyl)benzoic acid

Descripción

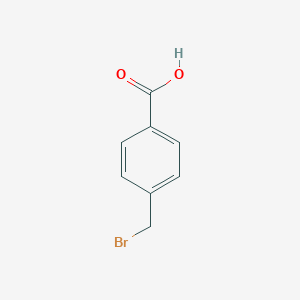

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQSQBRPAJSTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064154 | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-88-8 | |

| Record name | 4-(Bromomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromotoluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Bromomethyl)benzoic Acid: Chemical Properties and Structure

Abstract

This compound is a bifunctional aromatic compound widely utilized as a crucial intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols associated with this compound. It is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, highlighting its role in the creation of high-value compounds, including active pharmaceutical ingredients (APIs).

Chemical Structure and Identification

This compound is an aromatic carboxylic acid where a bromomethyl group is attached to the para-position of the benzene ring relative to the carboxyl group.[1] This substitution pattern provides distinct reactivity at two different sites of the molecule.

Structural Identifiers

The following table summarizes the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6232-88-8[1][2][3] |

| Molecular Formula | C₈H₇BrO₂[1][2][3] |

| SMILES | O=C(O)c1ccc(CBr)cc1 |

| InChI | 1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)[1][2] |

| InChIKey | CQQSQBRPAJSTFB-UHFFFAOYSA-N[1][2] |

| Synonyms | α-Bromo-p-toluic acid, 4-Carboxybenzyl bromide, p-(Bromomethyl)benzoic acid[1][2][3] |

Molecular Structure Visualization

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to off-white solid.[1][3] It is soluble in organic solvents like ethanol and acetone and has limited solubility in water.[1][4][5]

| Property | Value |

| Molecular Weight | 215.04 g/mol [2] |

| Melting Point | 224-229 °C (lit.)[3][4] |

| Appearance | White to off-white solid/powder[1][3] |

| Purity | ≥97% (Assay) |

| Storage Temperature | 0-8 °C[3] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound. Data is available from various sources, including 1H NMR, IR, and mass spectrometry.

| Technique | Description |

| ¹H NMR | Spectra are available and can be used to confirm the presence of aromatic protons, the methylene protons of the bromomethyl group, and the acidic proton of the carboxylic acid.[2][6][7] |

| FTIR | Infrared spectra confirm the presence of key functional groups, such as the O-H stretch of the carboxylic acid (broad peak ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Br vibrations.[2][8][9] |

| Mass Spectrometry | GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern of the compound.[2] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its two functional groups: the bromomethyl group and the carboxylic acid group.

-

Bromomethyl Group : The carbon atom of the bromomethyl group is electrophilic and is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10] This makes the compound an excellent reagent for introducing the 4-carboxybenzyl moiety into other molecules.

-

Carboxylic Acid Group : As a derivative of benzoic acid, it exhibits acidic properties and can participate in typical acid-base reactions.[1] It can be deprotonated by bases or converted into esters, amides, or acid chlorides.

Experimental Protocols

Synthesis of this compound via Radical Substitution

A common method for synthesizing this compound is through the radical bromination of 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[11]

Reactants:

-

4-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

Methodology:

-

Reaction Setup: 4-methylbenzoic acid, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide are added to a round-bottomed flask containing chlorobenzene.[11]

-

Reflux: The mixture is heated to a gentle boil and refluxed for approximately 1 hour. The reaction should be periodically swirled to ensure proper mixing.[11]

-

Cooling and Precipitation: After the reflux period, the flask is cooled to room temperature and then further cooled in an ice bath to precipitate the crude product.[11]

-

Initial Filtration and Washing: The precipitated solid is collected by suction filtration. The solid is then washed with hexane to remove byproducts.[11]

-

Purification: The crude solid is stirred with deionized water to dissolve the succinimide byproduct (from NBS) and then filtered again. The purified solid is washed with water and hexane.[11]

-

Recrystallization: For higher purity, the product is recrystallized from a minimal amount of a suitable solvent, such as ethyl acetate.[11]

-

Drying: The final product is dried under vacuum to remove any remaining solvent.

References

- 1. CAS 6232-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Bromomethylbenzoic acid(6232-88-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [m.chemicalbook.com]

- 9. Solved Provided below is the IR spectrum of | Chegg.com [chegg.com]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

4-(Bromomethyl)benzoic acid IUPAC name and synonyms

An In-Depth Technical Guide to 4-(Bromomethyl)benzoic acid

Core Identification: IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound [1][2]. It is a derivative of benzoic acid and is also considered a derivative of toluene.

This compound is referenced across scientific literature and commercial catalogs under a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

-

alpha-Bromo-p-toluylic acid[1]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a ready reference for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [3][6] |

| Molecular Weight | 215.04 g/mol | [1][3][7] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 223-229 °C | [2][6][7] |

| Density | ~1.53 g/cm³ (rough estimate) | |

| Solubility | Soluble in water. Soluble in organic solvents like ethanol and acetone. | [2][4][6] |

| Vapor Pressure | 7.45 x 10⁻⁵ mmHg at 25°C | |

| Flash Point | 152.7°C | |

| CAS Number | 6232-88-8 | [1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are presented below. These protocols are foundational for its laboratory-scale preparation and derivatization.

Synthesis of this compound via Radical Substitution

The most common laboratory synthesis involves the free-radical bromination of the methyl group of 4-methylbenzoic acid (p-toluic acid)[8][9].

Reaction: 4-methylbenzoic acid + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, Reflux)--> this compound + Succinimide

Materials:

-

4-methylbenzoic acid (p-toluic acid)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

-

Hexane

-

Deionized (DI) water

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottomed flask containing a magnetic stir bar, add 3.00 g of 4-methylbenzoic acid, 4.0 g of N-bromosuccinimide, and 0.25 g of benzoyl peroxide[8].

-

Add 30 mL of chlorobenzene to the flask, ensuring all solids are washed down from the neck[8].

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 1 hour, swirling intermittently to ensure proper mixing[8].

-

After 1 hour, cool the flask to room temperature and then further cool in an ice bath to precipitate the product[8].

-

Collect the solid product by suction filtration. Wash the solid with three 10 mL portions of hexane to remove byproducts[8].

-

Transfer the crude solid to a beaker and add 75 mL of DI water. Stir the slurry thoroughly to dissolve the succinimide byproduct[8].

-

Filter the solid again via suction, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane[8].

-

Dry the product under suction for at least 10 minutes.

-

For further purification, the crude solid can be recrystallized from a minimal amount of hot ethyl acetate[8].

Synthesis of 4-(Methoxymethyl)benzoic acid via Nucleophilic Substitution (Sₙ2)

This compound serves as an excellent substrate for Sₙ2 reactions, where the bromine atom acts as a good leaving group. This protocol details its conversion to 4-(methoxymethyl)benzoic acid[10].

Reaction: this compound + Potassium Methoxide --(Methanol, Reflux)--> 4-(Methoxymethyl)benzoic acid + Potassium Bromide

Materials:

-

This compound (product from the previous synthesis)

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized (DI) water

-

Dilute hydrochloric acid

-

Hexane

Procedure:

-

In a 100 mL round-bottomed flask with a stir bar, dissolve 1.1 g of KOH in 25 mL of methanol. This generates the potassium methoxide nucleophile in situ[10].

-

Add 1.1 g of this compound to the methanolic KOH solution[10].

-

Attach a reflux condenser and gently boil the mixture for 45 minutes[10].

-

After cooling the flask, remove the methanol using a rotary evaporator[10].

-

Dissolve the resulting solid residue in 30 mL of DI water[10].

-

Acidify the solution with dilute hydrochloric acid until it is acidic to pH paper, which will precipitate the carboxylic acid product[10].

-

Collect the precipitated solid by vacuum filtration and wash it with two 15 mL portions of hexane[10].

-

Recrystallize the solid from DI water for purification.

-

Filter the purified solid and dry it thoroughly under vacuum[10].

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. scbt.com [scbt.com]

- 4. CAS 6232-88-8: this compound | CymitQuimica [cymitquimica.com]

- 5. parchem.com [parchem.com]

- 6. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]

- 7. This compound 97 6232-88-8 [sigmaaldrich.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. This compound | 6232-88-8 | Benchchem [benchchem.com]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

A Comprehensive Technical Guide to 4-(Bromomethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Bromomethyl)benzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the synthesis of the antihypertensive agent Eprosartan.

Core Properties of this compound

This compound, also known as α-bromo-p-toluic acid, is a versatile bifunctional molecule containing both a carboxylic acid and a reactive bromomethyl group. This unique structure makes it a valuable building block for introducing the 4-carboxyphenylmethyl moiety into a wide range of molecules.

| Property | Value | Citations |

| Molecular Formula | C8H7BrO2 | [1][2][3][4][5] |

| Molecular Weight | 215.04 g/mol | [1][5] |

| CAS Number | 6232-88-8 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 224-229 °C | [2][5] |

| Solubility | Soluble in water | [3][6] |

| Synonyms | α-Bromo-p-toluic acid, 4-Carboxybenzyl bromide | [1][2][7] |

Experimental Protocols

Synthesis of this compound via Radical Bromination

This protocol outlines the synthesis of this compound from p-toluic acid using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[8]

Materials:

-

p-Toluic acid (4-methylbenzoic acid)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Chlorobenzene

-

Hexane

-

Deionized water

-

Ethyl acetate

Equipment:

-

100 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar or boiling stones

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask (for suction filtration)

-

Beakers

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottomed flask, add p-toluic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[8]

-

Add chlorobenzene (30 mL) to the flask, ensuring any solids on the neck of the flask are washed down.[8]

-

Assemble a reflux apparatus with the flask and condenser.

-

Gently heat the mixture to reflux and maintain for 1 hour. The reaction time begins once the mixture starts boiling.[8] Swirl the flask every five minutes to ensure proper mixing if a magnetic stirrer is not used.

-

After 1 hour, cool the flask to room temperature, and then further cool it in an ice bath to precipitate the product.[8]

-

Collect the solid product by suction filtration.

-

Wash the collected solid with three 10 mL portions of hexane to remove byproducts.[8]

-

Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry thoroughly to dissolve the succinimide byproduct.[8]

-

Filter the solid again using suction filtration.

-

Wash the purified solid with two 15 mL portions of water, followed by two 15 mL portions of hexane.[8]

-

Dry the product under suction for 10 minutes.

-

For further purification, the crude product can be recrystallized from a minimal amount of hot ethyl acetate.[8]

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Eprosartan

This compound is a crucial intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure.[7] The synthesis involves the alkylation of an imidazole derivative with 4-(bromomethyl)benzoate, followed by further reaction and hydrolysis steps. A generalized multi-stage process is outlined in patent literature.[3][9]

The synthesis of Eprosartan is a multi-step process. In one of the key stages, an N-protected imidazole derivative is reacted with methyl 4-(bromomethyl)benzoate.[3][9] This is followed by deprotection and hydrolysis steps to yield the final Eprosartan molecule.[3]

Logical Relationships in Synthesis

The synthesis of Eprosartan showcases a common strategy in medicinal chemistry where complex molecules are assembled from smaller, functionalized building blocks. This compound serves as a linker, connecting the imidazole core of Eprosartan to a benzoic acid moiety, which is important for the drug's activity.

Caption: Logical flow of Eprosartan synthesis featuring this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzoic acid is a bifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring both a reactive benzylic bromide and a carboxylic acid, allows for orthogonal chemical modifications, making it a versatile building block for the construction of complex molecular architectures. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid moiety can be engaged in esterifications, amidations, and other transformations.

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound. It delves into the electronic factors governing its reactivity, provides detailed experimental protocols for its synthesis and key transformations, and presents quantitative data to enable a thorough understanding of its chemical behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 4-methylbenzoic acid (p-toluic acid). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination of 4-Methylbenzoic Acid[1]

A detailed experimental protocol for the synthesis of this compound is outlined below:

Materials:

-

4-Methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Chlorobenzene

-

Hexane

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar or a boiling stone, add 4-methylbenzoic acid (3.00 g, ~22 mmol) and N-bromosuccinimide (4.0 g, ~22.5 mmol).[1]

-

Add benzoyl peroxide (0.25 g) as the radical initiator.[1]

-

Add chlorobenzene (30 mL) as the solvent, ensuring any solids on the neck of the flask are washed down.[1]

-

Attach a reflux condenser and gently boil the mixture for 1 hour, swirling periodically to ensure proper mixing.[1]

-

After reflux, cool the flask to room temperature and then further cool in an ice bath to precipitate the product.[1]

-

Filter the solid product using suction filtration and wash with portions of hexane (3 x 10 mL) to remove byproducts.[1]

-

Transfer the solid to a beaker and add deionized water (75 mL). Stir the slurry thoroughly to dissolve the succinimide byproduct.[1]

-

Filter the solid again with suction, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).[1]

-

Dry the product under suction for 10 minutes.

-

For further purification, recrystallize the crude solid from a minimal amount of hot ethyl acetate.

-

Filter the purified crystals, dry under vacuum, and determine the weight and melting point.

Table 1: Summary of Synthesis Protocol and Expected Outcome

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzoic acid | [1] |

| Reagents | N-Bromosuccinimide, Benzoyl peroxide | [1] |

| Solvent | Chlorobenzene | [1] |

| Reaction Time | 1 hour | [1] |

| Reaction Temperature | Reflux | [1] |

| Purification | Washing with hexane and water, Recrystallization from ethyl acetate | [1] |

| Expected Yield | ~84% | |

| Melting Point | 224-229 °C | [2] |

Diagram 1: Radical Bromination of 4-Methylbenzoic Acid

Caption: Workflow for the synthesis of this compound.

Reactivity of the Bromomethyl Group

The bromomethyl group in this compound is highly susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. The benzylic position of the carbon atom allows for stabilization of the transition state, enhancing its reactivity compared to simple alkyl halides.

Electronic Effects

The reactivity of the bromomethyl group is significantly influenced by the electronic nature of the substituent at the para-position of the benzene ring. The carboxylic acid group (-COOH) is an electron-withdrawing group. This has two opposing effects:

-

Inductive Effect: The electronegative oxygen atoms of the carboxylic acid group pull electron density away from the benzene ring through the sigma bonds, which can slightly destabilize the electron-rich transition state of an SN2 reaction.

-

Resonance Effect: The carboxylic acid group can withdraw electron density from the benzene ring via resonance. This delocalization of electron density can stabilize the transition state of a nucleophilic attack at the benzylic carbon.

For benzylic systems, the resonance effect generally plays a more dominant role in stabilizing the transition state of SN2 reactions. Therefore, the electron-withdrawing nature of the carboxylic acid group in this compound is expected to increase the reactivity of the bromomethyl group towards nucleophiles compared to unsubstituted benzyl bromide.

Nucleophilic Substitution Reactions

The bromomethyl group of this compound readily reacts with a wide range of nucleophiles, including alkoxides, amines, thiols, azide, and cyanide. These reactions provide a convenient route to a variety of 4-substituted benzoic acid derivatives.

Diagram 2: General SN2 Reaction of this compound

Caption: SN2 mechanism for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound and its methyl ester, providing insights into the reaction conditions and yields.

Table 2: Nucleophilic Substitution Reactions of this compound and its Methyl Ester

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Potassium methoxide | 4-(Methoxymethyl)benzoic acid | KOH, Methanol, Reflux, 45 min | Not specified | [3] |

| Sodium azide | 4-(Azidomethyl)benzoic acid | NaN₃, DMF/Water (4:1), 1 hour | Not isolated, used in situ | [4] |

| Sodium azide | Methyl 4-(azidomethyl)benzoate | NaN₃, DMF/Water (4:1), 1 hour | Not isolated, used in situ | [4] |

| Triethylamine | N,N,N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl)carbonyl]-, Bromine | Triethylamine, Methyl cyanide | 61% (overall) | [5] |

| Piperidine | 4-((Piperidin-1-yl)methyl)benzoic acid | Piperidine, Diisopropyl ether, 40-45°C | Not specified | [6] |

Note: Yields can vary depending on the specific experimental setup and purification methods.

Detailed Experimental Protocols for Nucleophilic Substitution

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

-

Dilute hydrochloric acid

-

Hexane

Procedure:

-

In a 100 mL round-bottomed flask, dissolve potassium hydroxide (1.1 g) in methanol (25 mL).

-

Add this compound (1.1 g) to the methanolic KOH solution.

-

Attach a reflux condenser and gently boil the mixture for 45 minutes.

-

After cooling, evaporate the methanol using a rotary evaporator.

-

Dissolve the residue in deionized water (30 mL).

-

Acidify the solution with dilute hydrochloric acid until it is acidic to pH paper, which will precipitate the product.

-

Filter the solid product under vacuum and wash with hexane (2 x 15 mL).

-

Recrystallize the crude product from deionized water for purification.

-

Filter the purified crystals and dry thoroughly under vacuum.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve this compound (2 equivalents) in a 4:1 mixture of DMF and water (10 mL).

-

Add sodium azide (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

The resulting solution containing 4-(azidomethyl)benzoic acid can be used directly in subsequent reactions, such as click chemistry, without isolation.[4] Caution: Organic azides are potentially explosive and should be handled with care.

Stability and Handling

This compound is a solid that is stable under recommended storage conditions (cool, dry place). However, it is a corrosive and lachrymatory substance, causing skin and eye irritation.[6] It is incompatible with strong bases, amines, alcohols, and oxidizing agents.[7] Upon heating or in a fire, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Studies on the closely related 4-bromomethyl-3-nitrobenzoic acid have shown that the bromomethyl group is labile under both acidic and alkaline hydrolytic conditions, degrading to the corresponding hydroxymethyl derivative. This suggests that this compound is also susceptible to hydrolysis, particularly at non-neutral pH.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The electron-withdrawing carboxylic acid group enhances the reactivity of the benzylic bromide towards nucleophilic substitution, which predominantly proceeds via an SN2 mechanism. This reactivity allows for the straightforward introduction of a wide array of functional groups at the benzylic position, making it an indispensable tool for the synthesis of pharmaceuticals, such as Eprosartan, and other complex organic molecules. Proper handling and consideration of its stability, particularly its sensitivity to hydrolysis, are crucial for its successful application in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize the synthetic potential of this compound.

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. This compound 97 6232-88-8 [sigmaaldrich.com]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. rsc.org [rsc.org]

- 5. ijcea.org [ijcea.org]

- 6. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]

- 7. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

Health and safety information for 4-(Bromomethyl)benzoic acid

An In-depth Technical Guide to the Health and Safety of 4-(Bromomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

This compound (CAS No. 6232-88-8), also known as α-bromo-p-toluic acid, is a bifunctional organic compound widely utilized as an intermediate in organic synthesis.[1] Its structure, featuring both a carboxylic acid and a reactive bromomethyl group, makes it a valuable building block in the pharmaceutical and fine chemical industries.[1] Notably, it serves as a key intermediate in the synthesis of the antihypertensive agent eprosartan. Despite its utility, the presence of the reactive benzyl bromide moiety necessitates a thorough understanding of its potential health and safety hazards. This guide provides a comprehensive overview of the available health and safety information for this compound, including its toxicological profile, safe handling procedures, and emergency measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data. It is important to note that some suppliers classify this chemical as causing severe skin burns and eye damage (Category 1), while the majority classify it as an irritant (Category 2).[1][2][3][4] Prudent practice dictates handling it with the precautions required for a corrosive substance.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated from multiple supplier Safety Data Sheets.[1][2][4]

Toxicological Profile

Symptoms of Exposure:

-

Skin Contact: May cause skin irritation characterized by redness, itching, scaling, or blistering.[2] In some classifications, it is considered to cause severe skin burns.[3]

-

Eye Contact: Can cause serious eye irritation, redness, pain, and potentially severe eye damage.[2] It is also described as a lachrymator (a substance that causes tearing).[4]

-

Inhalation: May cause respiratory irritation, leading to coughing and shortness of breath.[2][6]

-

Ingestion: Ingestion of acidic and corrosive materials can cause burns to the mouth, throat, and gastrointestinal tract.[7]

The toxicology of structurally related compounds, such as benzyl bromide, indicates that they are strong lachrymators and are intensely irritating to the skin and mucous membranes.[6][8]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Melting Point | 224-229 °C |

| Boiling Point | No data available |

| Solubility | Insoluble in water; Soluble in organic solvents like ethyl acetate. |

| Vapor Pressure | No data available |

Source: Aggregated from multiple supplier data sheets.[2][9]

Experimental Protocols

Detailed toxicological studies specifically for this compound are not publicly available. However, standardized OECD guidelines are used to assess the safety of chemicals. Below are generalized protocols for assessing skin and eye irritation, which would be applicable to this compound, along with a detailed protocol for its synthesis.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.

-

Application: A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The test substance is left in place for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored numerically to determine the level of irritation.

Protocol for Synthesis of this compound

This protocol describes the synthesis of this compound from 4-methylbenzoic acid via a radical substitution reaction.

-

Reactants:

-

4-methylbenzoic acid (p-toluic acid)

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

-

-

Procedure:

-

Combine 4-methylbenzoic acid, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in a round-bottomed flask containing a magnetic stir bar.

-

Add chlorobenzene as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 1 hour.

-

After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Collect the solid product by suction filtration.

-

Wash the collected solid with hexane to remove byproducts.

-

To remove the succinimide byproduct, stir the solid with deionized water and then filter again.

-

Wash the final product with water and hexane and dry under suction.

-

-

Purification: The crude product can be recrystallized from ethyl acetate to obtain the purified this compound.[10][11]

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Personal Protective Equipment (PPE) and Handling Precautions

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[3] |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[3] |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[12] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[12] |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2] |

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and alcohols.[13]

-

Store in a corrosives-compatible cabinet.

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure to this compound.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Table 3.

-

Avoid dust formation.

-

Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

Prevent the material from entering drains or waterways.[2]

Visualizations

Diagram 1: Synthesis Workflow for this compound

References

- 1. This compound | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(Bromomethyl)benzoic Acid in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzoic acid is a versatile bifunctional molecule widely employed in organic synthesis. Its reactivity is primarily dictated by the presence of a benzylic bromide and a carboxylic acid functional group. The benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, while the carboxylic acid moiety allows for esterification, amidation, and other derivatizations. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in various organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity and Physicochemical Properties

This compound, with the chemical formula C₈H₇BrO₂, is a white to off-white crystalline solid.[1] Its structure, featuring a bromomethyl group and a carboxylic acid group on a benzene ring, allows for a diverse range of chemical transformations.[1][2] The key to its utility lies in the reactivity of the benzylic bromide, which is susceptible to nucleophilic attack, and the acidic nature of the carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6232-88-8 | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| Melting Point | 224-229 °C | |

| Solubility | Soluble in water. Incompatible with bases, amines and oxidizing agents. | [4] |

| Appearance | White to off-white crystalline powder | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound is the free-radical bromination of 4-methylbenzoic acid (p-toluic acid).[5][6] This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in the presence of N-bromosuccinimide (NBS) as the bromine source.[5]

Mechanism of Free-Radical Bromination

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or generated in situ) to form a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a benzylic hydrogen from 4-methylbenzoic acid to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield this compound and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate the bromine radical, thus continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-Radical Bromination of 4-Methylbenzoic Acid.

Experimental Protocol: Synthesis of this compound[6]

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methylbenzoic acid (3.00 g, ~22 mmol), N-bromosuccinimide (4.0 g, ~22.5 mmol), and benzoyl peroxide (0.25 g, ~1 mmol).

-

Solvent Addition: Add chlorobenzene (30 mL) to the flask.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 1 hour.

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid using suction filtration and wash with cold hexane (3 x 10 mL).

-

Transfer the solid to a beaker and add deionized water (75 mL) to dissolve the succinimide byproduct.

-

Filter the solid again, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).

-

-

Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure this compound.

Table 2: Quantitative Data for the Synthesis of this compound

| Reactant | Reagent | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference(s) |

| 4-Methylbenzoic Acid | NBS | Benzoyl Peroxide | Chlorobenzene | 1 | Reflux | Not specified | [5] |

| 4-Methylbenzoic Acid | Bromine | - | Chlorobenzene | Not specified | Reflux | >75 | [7] |

Mechanism of Action in Nucleophilic Substitution Reactions

The primary mechanism of action for this compound in most of its applications is the bimolecular nucleophilic substitution (Sₙ2) reaction. The benzylic carbon is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.[2][8]

The Sₙ2 Mechanism

The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously with the departure of the leaving group.[2][8] This concerted mechanism results in an inversion of stereochemistry at the carbon center, although in the case of the achiral this compound, this is not observable.

Caption: General Sₙ2 Mechanism for this compound.

Williamson Ether Synthesis

In the Williamson ether synthesis, an alkoxide or phenoxide ion acts as the nucleophile, attacking the benzylic carbon of this compound to form an ether linkage. This reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol.

Esterification

While the carboxylic acid group of this compound can undergo traditional Fischer esterification, the benzylic bromide can also be used to form esters via an Sₙ2 reaction with a carboxylate salt as the nucleophile.

Alkylation of Amines and Azides

Primary and secondary amines can be alkylated by this compound. To avoid over-alkylation, the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, can be employed to synthesize primary amines.[5][9][10][11][12] Sodium azide is also a potent nucleophile that reacts readily to form the corresponding benzyl azide, a useful intermediate for click chemistry or reduction to an amine.[13][14]

Table 3: Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference(s) |

| Methoxide | Ether | Methanol | KOH | 0.75 | Reflux | Not specified | [10] |

| Sodium Azide | Azide | DMF/Water | - | 1 | Room Temp | 71 |

Experimental Protocol: Williamson Ether Synthesis of 4-(Methoxymethyl)benzoic Acid[11]

-

Reaction Setup: In a 100 mL round-bottomed flask with a stir bar and reflux condenser, dissolve potassium hydroxide (1.1 g) in methanol (25 mL).

-

Addition of Substrate: Add this compound (1.1 g) to the methanolic KOH solution.

-

Reflux: Heat the mixture to a gentle reflux for 45 minutes.

-

Work-up:

-

Cool the flask and remove the methanol using a rotary evaporator.

-

Dissolve the residue in deionized water (30 mL).

-

Acidify the solution with dilute hydrochloric acid until it is acidic to pH paper, causing the product to precipitate.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with hexane (2 x 15 mL).

-

Recrystallize the crude product from deionized water to yield pure 4-(methoxymethyl)benzoic acid.

-

Applications in Complex Molecule Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials.

Synthesis of Eprosartan

This compound is a crucial intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat hypertension.[6] In this synthesis, the benzylic bromide is alkylated by an imidazole derivative.

Caption: Role of this compound in Eprosartan Synthesis.

Derivatizing Agent for HPLC Analysis

The reactivity of the bromomethyl group makes this compound and its derivatives useful as derivatizing agents for carboxylic acids in HPLC analysis.[14][15] By converting carboxylic acids to their corresponding esters with a UV-active or fluorescent tag, their detection and quantification can be significantly enhanced.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary mechanisms of action, free-radical bromination for its synthesis and Sₙ2 reactions for its diverse applications, are well-established and reliable. The ability to independently functionalize the benzylic bromide and the carboxylic acid moieties makes it an essential building block for the construction of complex molecules in the fields of medicinal chemistry, materials science, and analytical chemistry. This guide provides a foundational understanding of its reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. SN2 Reaction Mechanism [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. This compound | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

A Researcher's Comprehensive Guide to Sourcing and Utilizing 4-(Bromomethyl)benzoic Acid

For Immediate Release

This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on the procurement and application of 4-(Bromomethyl)benzoic acid (CAS No. 6232-88-8). A versatile bifunctional reagent, this compound is a critical building block in the synthesis of a wide array of molecules, most notably in the development of pharmaceuticals such as angiotensin II receptor antagonists. This document provides a comparative analysis of major suppliers, a detailed experimental protocol for its use in the synthesis of a sartan-class drug intermediate, and a visual representation of the synthetic workflow.

Sourcing this compound: A Comparative Overview

For research and development purposes, sourcing high-quality reagents is paramount. This compound is available from a multitude of chemical suppliers, each offering various grades, quantities, and pricing structures. To facilitate procurement decisions, the following table summarizes the offerings from several reputable vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities & Pricing (USD) |

| Sigma-Aldrich | 97% | 5g: $56.1010g: $90.1050g: $362.00[1] |

| Thermo Fisher Scientific | 97% | 5g: $44.6525g: Price on request100g: $509.65[2][3] |

| Chem-Impex | ≥98% (HPLC) | 5g: $19.7325g: $67.80100g: $200.20[4] |

| TCI America | >97.0% (GC) | 5g: $35.0025g: Price on request[5] |

| Santa Cruz Biotechnology | Research Grade | Pricing available upon request on their website.[6] |

Application in Drug Discovery: Synthesis of Angiotensin II Receptor Antagonist Intermediate

This compound is a key starting material in the synthesis of various pharmaceuticals. Its utility is prominently demonstrated in the preparation of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The following protocol outlines a general procedure for the alkylation of an imidazole derivative, a crucial step in the synthesis of drugs like eprosartan.

Experimental Protocol: Synthesis of Methyl 4-((2-butyl-5-formyl-1H-imidazol-1-yl)methyl)benzoate

This procedure is a representative example of an N-alkylation reaction using this compound (or its methyl ester derivative) which is a common step in the synthesis of imidazole-based pharmaceuticals.[2]

Materials:

-

2-butyl-4-formylimidazole

-

Methyl 4-(bromomethyl)benzoate

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-butyl-4-formylimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 20 minutes.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure methyl 4-((2-butyl-5-formyl-1H-imidazol-1-yl)methyl)benzoate.

This intermediate can then undergo further reactions, such as a Wittig or Knoevenagel condensation, followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.[2]

Visualizing the Synthetic Pathway

To illustrate the role of this compound in the synthesis of a sartan-class drug, the following diagram outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of a sartan-class drug.

Conclusion

This compound is an indispensable reagent for researchers in organic synthesis and drug discovery. Its commercial availability from multiple reputable suppliers allows for flexibility in procurement based on specific research needs regarding purity and scale. The provided experimental protocol and synthetic workflow diagram highlight its practical application in the synthesis of medicinally important compounds, underscoring its significance in the development of novel therapeutics. Researchers should always adhere to appropriate safety protocols when handling this and all chemical reagents.

References

- 1. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]

- 2. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. researchgate.net [researchgate.net]

The Synthesis and Strategic Importance of 4-(Bromomethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)benzoic acid, a bifunctional aromatic compound, serves as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural combination of a carboxylic acid and a reactive bromomethyl group allows for sequential, controlled modifications, making it an invaluable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies of this compound. It further details its critical role in the development of therapeutic agents and other advanced materials, supported by comprehensive experimental protocols and quantitative data.

Introduction: A Versatile Synthetic Scaffold

This compound, also known as α-bromo-p-toluic acid, is a white to off-white crystalline solid that has garnered significant attention in the scientific community.[1][2] Its utility stems from the presence of two distinct functional groups: a carboxylic acid and a bromomethyl group. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other related transformations, while the bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This dual reactivity allows for a programmed and efficient approach to the synthesis of a wide array of complex molecules.

The compound is a key intermediate in the production of various pharmaceuticals, including the antihypertensive drug Eprosartan.[2][3][4] Furthermore, its derivatives have been investigated as enzyme inhibitors and are utilized in the preparation of photosensitizers for photodynamic therapy.[5][6] In materials science, it serves as a monomer for functionalized polymers and as a surface modifier.

Discovery and Historical Context

Pinpointing a singular moment of discovery for this compound is challenging; its emergence is intrinsically linked to the development of selective benzylic bromination techniques in the mid-20th century. The most significant advancement in this area was the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as a reagent for the free-radical bromination of the benzylic position of alkylarenes. This method provided a milder and more selective alternative to the use of elemental bromine.

While early instances of benzylic bromination existed, the work of Karl Ziegler in the 1940s established NBS as a reliable and versatile reagent for this transformation. The subsequent application of this methodology to various substrates, including p-toluic acid (4-methylbenzoic acid), led to the efficient synthesis of this compound. Although a specific "first synthesis" publication is not readily identifiable, its preparation is a classic example of the Wohl-Ziegler reaction, a cornerstone of modern organic chemistry. The Beilstein database, a comprehensive repository of organic compounds, references this molecule with the registry number 1862870, indicating its long-standing presence in the chemical literature.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, purification, and use in subsequent synthetic steps.

| Property | Value | References |

| Molecular Formula | C₈H₇BrO₂ | [7] |

| Molecular Weight | 215.04 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 224-229 °C (lit.) | [1] |

| Solubility | Soluble in water | [8] |

| CAS Number | 6232-88-8 | [1][7] |

| Beilstein Registry No. | 1862870 | [1] |

Synthetic Methodologies: Experimental Protocols

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 4-methylbenzoic acid (p-toluic acid). This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable solvent.

General Experimental Protocol for Wohl-Ziegler Bromination

This protocol is a representative example of the synthesis of this compound.

Materials:

-

4-methylbenzoic acid (p-toluic acid)

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Chlorobenzene (or carbon tetrachloride - use with extreme caution due to toxicity)

-

Hexane

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq).[9]

-

Add chlorobenzene as the solvent.[9]

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC.[9]

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.[9]

-

Collect the solid by vacuum filtration and wash with cold hexane to remove non-polar impurities.[9]

-

To remove the succinimide byproduct, suspend the solid in deionized water, stir vigorously, and filter again.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[9]

Table 2: Representative Reaction Parameters and Yields

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time | Yield | Reference |

| 4-methylbenzoic acid | NBS | Benzoyl Peroxide | Chlorobenzene | 1 hour | >75% | [9][10] |

| 4-methylbenzoic acid | NBS | AIBN | Carbon Tetrachloride | - | 84% | [3] |

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active molecule itself. Instead, its significance lies in its role as a versatile linker or scaffold in the synthesis of biologically active compounds. The bifunctional nature of the molecule allows for the covalent attachment of two different molecular fragments, a common strategy in drug design to optimize binding to a biological target.

A prime example of its application is in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat hypertension.[2][3][4] In the synthesis of Eprosartan, the bromomethyl group of a 4-(bromomethyl)benzoate derivative is used to alkylate an imidazole intermediate, forming a key carbon-nitrogen bond in the final drug structure.[11][12]

The following diagram illustrates the general workflow of utilizing this compound as a linker in a hypothetical drug discovery context.

As depicted, the bromomethyl group is often utilized in an initial alkylation step, while the carboxylic acid is reserved for a subsequent coupling reaction, showcasing the orthogonal reactivity of this valuable building block.

Logical Relationship in Synthesis Planning

The strategic use of this compound in multi-step synthesis relies on the differential reactivity of its two functional groups. The following diagram illustrates the logical decision-making process in planning a synthesis that incorporates this reagent.

This diagram highlights the key considerations for a synthetic chemist, including the choice of the nucleophile and the potential need for protecting group chemistry to ensure the selective reaction of the bromomethyl group.

Conclusion

This compound stands as a testament to the power of functional group chemistry in enabling the construction of complex and valuable molecules. Its historical development is intertwined with the progress of selective bromination reactions, and its continued use in pharmaceutical and materials science underscores its importance as a versatile synthetic intermediate. The detailed protocols and strategic considerations presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful building block in their own synthetic endeavors.

References

- 1. This compound 97 6232-88-8 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester (104447-92-9) for sale [vulcanchem.com]

- 6. This compound | 6232-88-8 | Benchchem [benchchem.com]

- 7. This compound | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 10. chembk.com [chembk.com]

- 11. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Synthesis of 4-(Bromomethyl)benzoic Acid from p-Toluic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(bromomethyl)benzoic acid from p-toluic acid. This synthesis is a crucial step in the production of various pharmaceutical intermediates and other fine chemicals.[1][2][3][4] The protocols outlined below are based on established free-radical bromination methods.

Overview

The synthesis of this compound from p-toluic acid is typically achieved through a free-radical bromination of the methyl group on the aromatic ring.[5] The most common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[5][6][7] The reaction is generally carried out by refluxing the reactants in a suitable solvent.[5][6][8][9]

This compound is a versatile intermediate in organic synthesis.[4] For instance, it is a key component in the synthesis of the antihypertensive agent Eprosartan and the photosensitizer Temoporfin.[3]

Chemical Reaction Pathway

The overall reaction involves the substitution of a hydrogen atom of the methyl group of p-toluic acid with a bromine atom.

Caption: Free-radical bromination of p-toluic acid.

Experimental Data Summary

The following table summarizes various reported experimental conditions and results for the synthesis of this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | p-Toluic Acid | p-Toluic Acid | p-Toluic Acid |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Bromine |

| Initiator | Benzoyl Peroxide | Azobisisobutyronitrile (AIBN) | Not Applicable |

| Solvent | Chlorobenzene | Carbon Tetrachloride | Chlorobenzene |

| Reaction Time | 1 hour | 1 hour | Not Specified |

| Reaction Temperature | Reflux | Reflux (90°C) | Reflux |

| Crude Yield | Not Specified | 84% | >75% |

| Purification | Recrystallization from ethyl acetate | Washing with warm water | Washing with chlorobenzene |

| Melting Point | 227-229°C (recrystallized) | 231-232°C | Not Specified |

| Reference | [6][10] | [3] |

Detailed Experimental Protocols

Protocol 1: Bromination using NBS and Benzoyl Peroxide in Chlorobenzene

This protocol is adapted from a common undergraduate organic chemistry experiment.[6]

Materials:

-

p-Toluic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Chlorobenzene

-

Hexane

-

Deionized water

-

Ethyl acetate

Equipment:

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Beakers

-

Ice bath

Procedure:

-

To a 100 mL round-bottomed flask, add p-toluic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[6]

-

Add chlorobenzene (30 mL) to the flask.

-

Attach a reflux condenser and gently reflux the mixture for 1 hour with stirring.[6] The reflux period begins when the mixture starts to boil.[6]

-

After 1 hour, cool the flask to room temperature and then further cool it in an ice bath to precipitate the product.[6]

-

Filter the solid product using suction filtration and wash the solid with three 10 mL portions of hexane to remove byproducts.[6]

-

Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide byproduct.[6]

-

Filter the solid again using suction filtration, wash with two 15 mL portions of water, followed by two 15 mL portions of hexane.[6]

-

Dry the crude product under suction.

-

For further purification, recrystallize the crude solid from a minimal amount of hot ethyl acetate.[6]

-

Filter the purified crystals, dry them under suction, and determine the weight and melting point.[6]

Protocol 2: Bromination using NBS and AIBN in Carbon Tetrachloride

This protocol utilizes a different radical initiator and solvent.[3]

Materials:

-

p-Toluic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride

-

Warm water

Equipment:

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottomed flask, add p-toluic acid (3.00 g), N-bromosuccinimide (4.00 g), and AIBN (0.1 g) to 40 mL of carbon tetrachloride.[3]

-

Stir the mixture and reflux at 90°C.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, cool the mixture to room temperature.[3]

-

Filter the reaction mixture. The solid collected is the crude product.[3]

-

Wash the filter cake with warm water to remove the succinimide byproduct.[3]

-

Dry the resulting this compound. The reported yield for this method is 84%, with a melting point of 231-232°C.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Precautions

-

N-Bromosuccinimide is an irritant. Avoid contact with skin and eyes.

-

Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care and avoid friction or shock.[6]

-

Chlorobenzene and carbon tetrachloride are toxic and harmful. All procedures should be carried out in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound may be a skin irritant.[5]

References

- 1. innospk.com [innospk.com]

- 2. CAS 6232-88-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of 4-(Bromomethyl)benzoic Acid via Radical Bromination

Introduction

4-(Bromomethyl)benzoic acid is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its structure incorporates both a reactive benzylic bromide and a carboxylic acid, allowing for sequential and selective chemical modifications. This application note provides a detailed protocol for the synthesis of this compound from 4-methylbenzoic acid through a radical bromination reaction. The method described employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, offering a selective and efficient route to the desired product.[3]

Reaction Mechanism

The reaction proceeds via a free radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.[4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating.[5] The resulting radicals then react with N-bromosuccinimide (NBS) to generate a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzoic acid to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6][7] This benzylic radical then reacts with a bromine molecule (Br₂), which is present in a low concentration generated from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical.[5][8] This new bromine radical can then continue the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.[4]

Caption: Radical bromination mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[5][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzoic acid | 136.15 | 3.00 g | ~0.022 mol |

| N-Bromosuccinimide (NBS) | 177.99 | 4.00 g | ~0.0225 mol |

| Benzoyl Peroxide | 242.23 | 0.25 g | ~0.001 mol |

| Chlorobenzene | - | 30 mL | - |

| Hexane | - | ~50 mL | - |

| Deionized Water | - | ~105 mL | - |

| Ethyl Acetate | - | As needed | - |

Equipment:

-

100 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[9]

-

Solvent Addition: Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck of the flask.[9]

-

Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 1 hour. The reaction time begins once the mixture starts boiling.[9] Swirl the mixture periodically to ensure proper mixing.[9]

-